Fmoc-DAUnd HCl
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Overview
Description
Fmoc-DAUnd HCl: is a compound that includes the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound this compound is a derivative that combines the Fmoc group with a specific amino acid derivative, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DAUnd HCl typically involves the reaction of the amino acid derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced and removed in cycles, allowing for the efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DAUnd HCl undergoes several types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and bases like sodium bicarbonate are used.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-DAUnd HCl is used in the synthesis of peptides and proteins. The Fmoc group protects the amine group during the synthesis, allowing for the stepwise addition of amino acids .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The Fmoc group can be used to label peptides for fluorescence-based assays .
Medicine: this compound is used in the development of peptide-based drugs. The Fmoc group protects the amine group during the synthesis of therapeutic peptides, ensuring high purity and yield .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptides and proteins for therapeutic use. The Fmoc group allows for the efficient synthesis of complex peptides with high fidelity .
Mechanism of Action
The mechanism of action of Fmoc-DAUnd HCl involves the protection of the amine group by the Fmoc group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate . This allows for the stepwise synthesis of peptides and proteins with high purity and yield .
Comparison with Similar Compounds
Boc-DAUnd HCl: Uses the tert-butyloxycarbonyl (Boc) group for amine protection.
Cbz-DAUnd HCl: Uses the carbobenzoxy (Cbz) group for amine protection.
Uniqueness: Fmoc-DAUnd HCl is unique in its use of the Fmoc group, which is base-labile and allows for rapid and efficient deprotection. This makes it particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed without disturbing the acid-labile linker between the peptide and the resin .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(11-aminoundecyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2.ClH/c27-18-12-6-4-2-1-3-5-7-13-19-28-26(29)30-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25;/h8-11,14-17,25H,1-7,12-13,18-20,27H2,(H,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEARAVNHWWJXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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